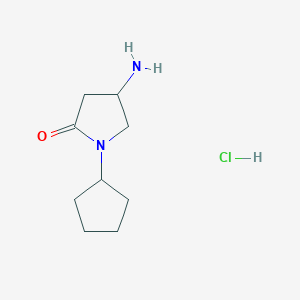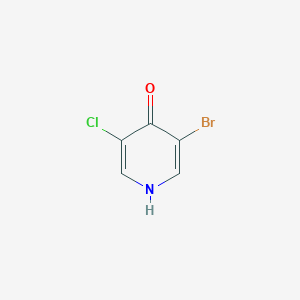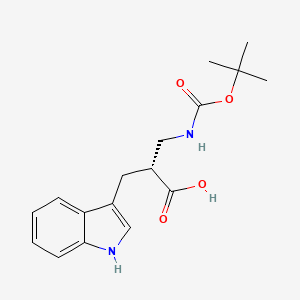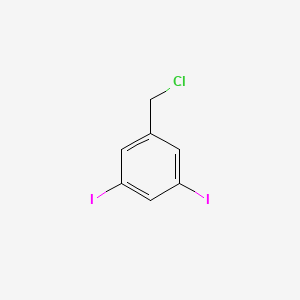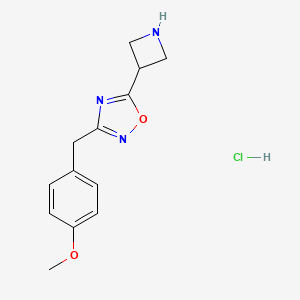
5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
Übersicht
Beschreibung
5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride (5-AOMB-1,2,4-oxadiazole hydrochloride) is a novel compound with a wide range of applications in the fields of medicine, biochemistry, and chemical synthesis. It is a heterocyclic compound, containing an azetidine ring and an oxadiazole ring. 5-AOMB-1,2,4-oxadiazole hydrochloride is a white crystalline solid with a molecular weight of 478.79 g/mol and a melting point of 121-123°C.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds incorporating 1,3,4-oxadiazole and azetidinone frameworks have been extensively synthesized for their promising biological activities. For instance, Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties were synthesized and exhibited remarkable antibacterial, antioxidant, antituberculosis, and anticancer activities. Notably, methoxy-substituted compounds demonstrated significant cytotoxic activity against tumor cell lines and strong antioxidant power (Verma, Saundane, & Meti, 2019). Another study highlighted the synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives, which showed significant antimicrobial activity against various bacterial and fungal strains (Desai & Dodiya, 2014).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potential of these compounds is a key area of interest. For example, new indolyl-1,3,4-oxadiazole derivatives were evaluated for their antineoplastic activity, underscoring the therapeutic potential of oxadiazole derivatives in cancer treatment (Farghaly, Haider, & Lee, 2012). Additionally, novel heterocyclic compounds derived from triazol and oxadiazole scaffolds were synthesized and displayed promising lipase and α-glucosidase inhibition, suggesting potential applications in metabolic disorder treatments (Bekircan, Ülker, & Menteşe, 2015).
Nematocidal and Antibacterial Activities
Recent research has also explored the nematocidal and antibacterial efficacy of oxadiazole derivatives. A study synthesized 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, which exhibited potent nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022). Furthermore, the microwave synthesis of imidazolidine derivatives containing 1,3,4-oxadiazole moiety revealed enhanced antibacterial activity against Gram-negative bacteria, indicating their potential as antibacterial agents (Abood, Ali, Qabel, & Rasheed, 2018).
Eigenschaften
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-17-11-4-2-9(3-5-11)6-12-15-13(18-16-12)10-7-14-8-10;/h2-5,10,14H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOTUZMSCNBPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1378999.png)

![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)

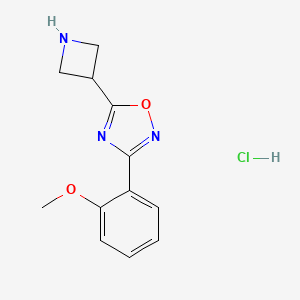
![5-Azetidin-3-yl-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379006.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1379009.png)
